N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
CAS No.:
Cat. No.: VC6904955
Molecular Formula: C26H21FN2O4S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide -](/images/structure/VC6904955.png)
Specification
Molecular Formula | C26H21FN2O4S |
---|---|
Molecular Weight | 476.5 g/mol |
IUPAC Name | N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide |
Standard InChI | InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) |
Standard InChI Key | DVLMVJILWFSRPS-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide . Its molecular formula, C₂₆H₂₁FN₂O₄S, reflects a hybrid structure combining aromatic rings, sulfonamide linkages, and polar functional groups (Table 1).
Table 1: Molecular and Physicochemical Properties
Structural Features
The compound’s SMILES string, COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
, delineates its key moieties:
-
A 4-methoxyphenyl group linked to a sulfonamide bridge.
-
A 4-fluorophenylsulfonyl unit contributing electrophilicity.
-
A biphenyl-carboxamide core enabling planar stacking interactions .
The 3D conformation, stabilized by π-π interactions and hydrogen bonding, suggests compatibility with hydrophobic protein pockets, a trait shared with known STING inhibitors like H-151 and nitroalkene derivatives .
Synthesis and Computational Analysis
Computational Descriptors
Quantum mechanical calculations predict:
-
Electrophilicity Index (ω): ~1.8 eV, indicating moderate reactivity toward nucleophilic residues (e.g., cysteine thiols in proteins) .
-
Solubility: LogS = -5.2, classifying it as lipophilic and membrane-permeable .
-
Metabolic Stability: Susceptibility to CYP450-mediated oxidation at the methoxy and sulfonamide groups, as inferred from structural analogs .
Compound | Target Interaction | IC₅₀ (nM) | Reference |
---|---|---|---|
SN-001 (This compound) | Predicted covalent modification | N/A | |
H-151 | Cys91 alkylation | 25 | |
CP-45 | Nitroalkene electrophilicity | 18 |
In Vitro and Preclinical Data
Limited studies associate this compound with:
-
Cytokine Suppression: Analogs reduce IFN-β and CXCL10 secretion in THP-1 cells by >70% at 10 μM .
-
Low Cytotoxicity: CC₅₀ > 50 μM in human fibroblasts, suggesting a favorable therapeutic index .
Therapeutic Applications and Challenges
Autoimmune Diseases
The compound’s potential to dampen STING-driven inflammation positions it as a candidate for:
-
SAVI (STING-Associated Vasculopathy with Onset in Infancy): Inhibition of gain-of-function STING mutants (e.g., N154S) .
-
Lupus Nephritis: Suppression of aberrant IFN-α production.
Pharmacokinetic Limitations
Key challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume